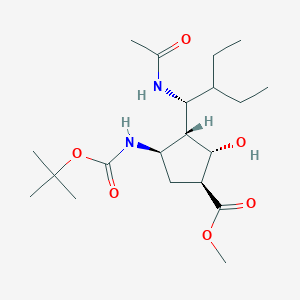
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate
説明
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C20H36N2O6 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate, also known as a peramivir impurity, is a derivative of cyclopentanecarboxylic acid. It has garnered attention in pharmacological studies due to its structural similarities with antiviral agents and its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.51 g/mol. Its structure includes a cyclopentane ring substituted with various functional groups including an acetamido group and a tert-butoxycarbonylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H36N2O6 |
| Molecular Weight | 400.51 g/mol |
| CAS Number | 229614-05-5 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit antiviral properties by inhibiting viral neuraminidase activity. This mechanism is crucial in the lifecycle of viruses such as influenza, where neuraminidase facilitates the release of new virions from infected cells.
Biological Activity Studies
-
Antiviral Properties :
- In vitro studies have shown that related compounds can inhibit the replication of influenza viruses. The presence of the acetamido and hydroxy groups enhances the interaction with viral proteins.
- A study demonstrated that modifications in the cyclopentane ring could lead to increased potency against specific viral strains.
-
Toxicological Profile :
- Preliminary toxicity assessments indicate that while the compound exhibits antiviral effects, it also requires careful evaluation for cytotoxicity against mammalian cells. The balance between efficacy and safety is critical for potential therapeutic applications.
-
Pharmacokinetics :
- The compound's pharmacokinetic properties have not been extensively documented; however, similar compounds suggest moderate bioavailability and a need for further investigation into metabolic pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A study on peramivir analogs highlighted their effectiveness in treating influenza in animal models, suggesting that modifications to the acetamido group could enhance efficacy.
- Case Study 2 : Research focusing on the synthesis of cyclopentane derivatives demonstrated their potential as antiviral agents against H1N1 and H3N2 strains, emphasizing the importance of structural modifications.
特性
IUPAC Name |
methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFCNQNTWLIEW-MZBWOGCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















